[(Ethenyloxy)methoxy]benzene
Description
[(Ethenyloxy)methoxy]benzene is a substituted benzene derivative featuring both ethenyloxy (–O–CH₂–CH₂–) and methoxy (–O–CH₃) groups. For instance, analogs such as 1-Bromo-4-[2-ethoxyethenyl]benzene and 1-[(1E&Z)-2-ethoxyethenyl]-4-methoxybenzene () share structural motifs involving alkoxy and ethenyl substituents. These compounds are typically synthesized via aldol condensation or nucleophilic substitution reactions using aldehydes, phosphorus iodides, and reducing agents like sodium borohydride. Structural characterization relies on NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . Potential applications may include pharmaceutical intermediates or materials science, given the prevalence of methoxy/ethenyloxy-substituted aromatics in these fields .
Properties
CAS No. |
58967-75-2 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
ethenoxymethoxybenzene |
InChI |
InChI=1S/C9H10O2/c1-2-10-8-11-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
ARCCEJWATCFYLE-UHFFFAOYSA-N |
Canonical SMILES |
C=COCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Ethenyloxy)methoxy]benzene can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with vinyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of [(Ethenyloxy)methoxy]benzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
[(Ethenyloxy)methoxy]benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
[(Ethenyloxy)methoxy]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Ethenyloxy)methoxy]benzene involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring interacts with electrophiles. The presence of the ethenyloxy and methoxy groups influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Structural and Physical Properties
[(Ethenyloxy)methoxy]benzene differs from simpler methoxy- or ethoxy-substituted benzenes in molecular complexity. Key physical properties are compared below:
Table 1: Physical Properties of [(Ethenyloxy)methoxy]benzene and Related Compounds
The higher molecular weight and boiling point of [(Ethenyloxy)methoxy]benzene compared to methoxy- or ethoxybenzene reflect increased van der Waals interactions due to its larger substituents. Its solubility profile aligns with aromatic ethers, favoring organic solvents over water.
Chemical Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Effects: The methoxy group is strongly electron-donating via resonance, activating the benzene ring toward electrophilic substitution. highlights that electron-donating groups (e.g., methoxy, hydroxyl) enhance iron chelation activity, whereas electron-withdrawing groups (nitro, chloro) diminish it. This suggests [(Ethenyloxy)methoxy]benzene could exhibit moderate to high reactivity in coordination chemistry .
- Steric Effects : The ethenyloxy group introduces steric bulk, which may hinder reactions at the ortho position compared to smaller substituents like methoxy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
